Welcome to the BenchChem Online Store!
molecular formula C7H6ClNO2 B1265588 3-Amino-4-chlorobenzoic acid CAS No. 2840-28-0

3-Amino-4-chlorobenzoic acid

Cat. No. B1265588
M. Wt: 171.58 g/mol
InChI Key: DMGFVJVLVZOSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597823

Procedure details

3-Amino-4-chlorobenzoic acid (18.72 g, 109.1 mmol), commercially available, was added to a mixture of water (200 mL) and 37% HCl (35 mL), and the resulting slurry was cooled to 5° C. A solution of NaNO2 (8.65 g, 125 mmol) in water (70 mL) was added dropwise, and the solution stirred at 5° C for 30 min. The solution was then added to a slurry consisting of water (400 mL), CuCN (9.85 g, 109 mmol),and KCN(12.06g, 185 mmol), while maintaining the temperature at5°-10° C. The mixture was stirred at 10° C. for another 30 min, and then heated to 80° C. for 1 hour. The reaction was cooled, and the pH adjusted to ~1 by addition of concentrated HCl. The solution was extracted with 5× CHCl3, and the combined extracts were rinsed with 1M HCl and brine, and dried over MgSO4. The solvent was removed in vacuo, and the crude product was recrystallized from CHCl3 /EtOAc to yield 15.9 g (80%) of the title compound. m.p. 180° C. 1H NMR (300 MHz, CDCl3) δ 10.55 (br s, 1H), 8.42 (d, 1H), 8.26 (dd, 1H), 7.68 (d, 1H). MS (DCI/NH3) m/e 213 (M+NH4)+.
Quantity
18.72 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
CuCN
Quantity
9.85 g
Type
reactant
Reaction Step Three
Name
Quantity
12.06 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([OH:7])=[O:6].Cl.N([O-])=O.[Na+].[C:17]([Cu])#[N:18].[C-]#N.[K+]>O>[C:17]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([OH:7])=[O:6])#[N:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
18.72 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
CuCN
Quantity
9.85 g
Type
reactant
Smiles
C(#N)[Cu]
Step Four
Name
Quantity
12.06 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 5° C for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was then added to a slurry
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at5°-10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° C. for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 5× CHCl3
WASH
Type
WASH
Details
the combined extracts were rinsed with 1M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from CHCl3 /EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.